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Compound of Interest

Compound Name: N-Desmethylnefopam

Cat. No.: B1215751 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the non-opioid

analgesic nefopam and its primary active metabolite, N-Desmethylnefopam. The data

presented herein is compiled from various clinical studies to offer a comprehensive overview

for researchers and professionals in drug development.

Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for nefopam and N-
Desmethylnefopam, highlighting differences based on the route of administration.
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Pharmacokinetic
Parameter

Nefopam
N-
Desmethylnefopam

Route of
Administration

Elimination Half-life

(t½)
3 - 8 hours[1] 10 - 15 hours[1] Not specified

~5.1 hours[2][3] 10.6 ± 3.0 hours[2] Oral (20 mg)

~5.1 hours[2][3] 15.0 ± 2.4 hours[2] Intravenous (20 mg)

~5 hours (both

enantiomers)[3][4]

20.0 - 25.3 hours

(enantiomers)[3][4]
Intravenous

Clearance (CL) 17.3 L/h (in elderly)[5] Not explicitly stated Intravenous

53.7 - 57.5 L/h

(enantiomers)[3][4]
Not explicitly stated Intravenous

Volume of Distribution

(Vd)
114 L (in elderly)[5] Not explicitly stated Intravenous

381 - 390 L

(enantiomers)[3][4]
Not explicitly stated Intravenous

Bioavailability (F) Low (~40%)[1][6]
Not applicable

(metabolite)
Oral

0.36 ± 0.13[2]
Not applicable

(metabolite)
Oral

42 - 44%

(enantiomers)[3][4]

Not applicable

(metabolite)
Oral

Time to Peak Plasma

Concentration (Tmax)
1 - 3 hours[6]

Peaks earlier and

higher after oral

administration

compared to IV

administration of

nefopam[3][4]

Oral

0.5 - 1 hour[6] Not applicable Intramuscular

Protein Binding ~73%[1][6] Not explicitly stated Not applicable
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Metabolic Pathway
Nefopam is primarily metabolized in the liver via N-demethylation to its active metabolite, N-
Desmethylnefopam.[1][6] This metabolic conversion is a key determinant of the

pharmacokinetic and pharmacodynamic profile of orally administered nefopam.

Hepatic Metabolism

Nefopam N-Desmethylnefopam
(Active Metabolite)

N-demethylation

Click to download full resolution via product page

Caption: Metabolic conversion of Nefopam to N-Desmethylnefopam.

Experimental Protocols
The data presented in this guide is based on methodologies from several key studies. Below

are detailed descriptions of the experimental protocols employed in these investigations.

Study 1: Comparative Pharmacokinetics of Intravenous
and Oral Nefopam in Healthy Volunteers[2]

Study Design: A double-blind, double-dummy, crossover study.

Subjects: Twenty-four healthy Caucasian male volunteers.

Dosing:

Treatment 1: A single 20 mg oral dose of nefopam with a placebo intravenous infusion.

Treatment 2: A single 20 mg intravenous infusion of nefopam with an oral placebo.

A one-week washout period separated the two treatments.
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Sampling: Blood samples were collected to measure plasma concentrations of nefopam and

desmethyl-nefopam at various time points up to 48 hours after drug administration.

Analytical Method: High-performance liquid chromatography (HPLC) with UV detection was

used to determine the plasma concentrations of both compounds.

Study 2: Effect of Route of Administration on the
Pharmacokinetic Behavior of Enantiomers of Nefopam
and Desmethylnefopam[3][4]

Study Design: A double-blind, placebo-controlled, crossover design.

Subjects: Twenty-four healthy white male subjects.

Dosing:

Treatment 1: Oral administration of a 20 mg nefopam hydrochloride solution.

Treatment 2: A continuous intravenous infusion of 20 mg of nefopam hydrochloride.

Placebo was administered simultaneously in each arm to maintain blinding.

Sampling: Plasma and urine samples were collected to determine the concentrations of the

enantiomers of both nefopam and desmethylnefopam.

Analytical Method: A chiral assay using liquid chromatography-mass spectrometry (LC-MS)

was developed and used for the simultaneous determination of both enantiomers of the

parent drug and its metabolite.

Study 3: Population Pharmacokinetics of Nefopam in
Elderly Patients[5][7][8]

Study Design: A population pharmacokinetic study.

Subjects: Forty-eight elderly patients (65-99 years old) with varying degrees of renal function

(normal, moderate, and severe impairment).
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Dosing: A single 20 mg dose of nefopam was administered as a 30-minute intravenous

infusion postoperatively.

Sampling: Blood samples were drawn to determine plasma concentrations of nefopam and

desmethyl-nefopam.

Analytical Method: Plasma concentrations were analyzed using a nonlinear mixed-effects

modeling approach (MONOLIX version 4.1.3).

Experimental Workflow
The general workflow for the clinical studies cited involves subject screening and enrollment,

followed by a crossover drug administration schedule with a washout period. Blood and urine

samples are collected at predetermined intervals, and the concentrations of nefopam and its

metabolite are quantified using validated analytical methods like HPLC or LC-MS. The resulting

data is then subjected to pharmacokinetic modeling and statistical analysis.
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Caption: Generalized experimental workflow for pharmacokinetic studies.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1215751?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215751?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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